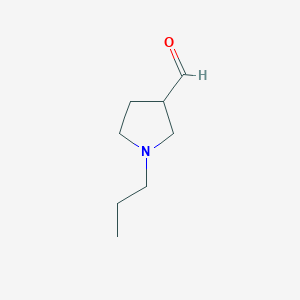
1-Propylpyrrolidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylpyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C8H15NO It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a propyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-Propylpyrrolidine-3-carbaldehyde can be achieved through several routes. One common method involves the cyclization of appropriate precursors, such as 1-propylpyrrolidine, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under controlled temperatures and solvent conditions .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of suitable intermediates or continuous flow synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Propylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include 1-propylpyrrolidine-3-carboxylic acid, 1-propylpyrrolidine-3-methanol, and various substituted pyrrolidines .
Scientific Research Applications
1-Propylpyrrolidine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aldehyde dehydrogenases.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism by which 1-Propylpyrrolidine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is particularly relevant in the context of enzyme inhibition studies, where the compound can act as a reversible or irreversible inhibitor depending on the reaction conditions .
Comparison with Similar Compounds
1-Propylpyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine-3-carbaldehyde: Lacks the propyl group, leading to different steric and electronic properties.
1-Methylpyrrolidine-3-carbaldehyde: Substituted with a methyl group instead of a propyl group, affecting its reactivity and biological activity.
1-Butylpyrrolidine-3-carbaldehyde: Contains a butyl group, resulting in increased hydrophobicity and potential changes in its interaction with biological targets.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-propylpyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-2-4-9-5-3-8(6-9)7-10/h7-8H,2-6H2,1H3 |
InChI Key |
XZVNANSPPIKPFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


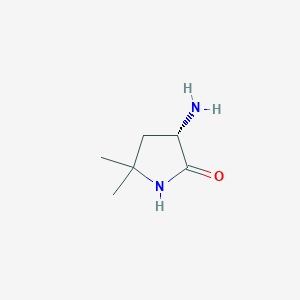
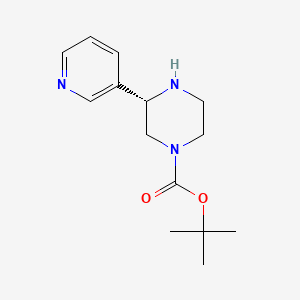
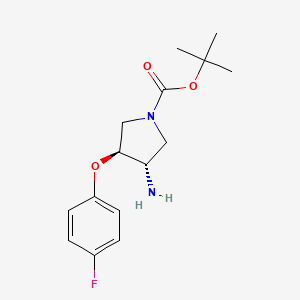
![2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12994973.png)
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetate](/img/structure/B12994983.png)
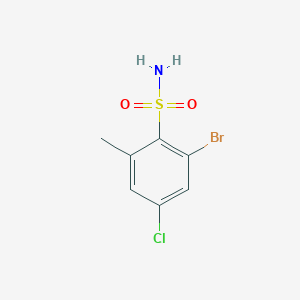
![1-Cyclohexyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12994995.png)
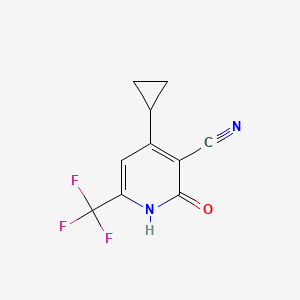
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)butanoic acid](/img/structure/B12995009.png)
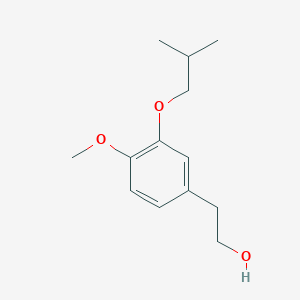
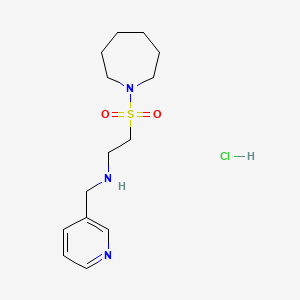
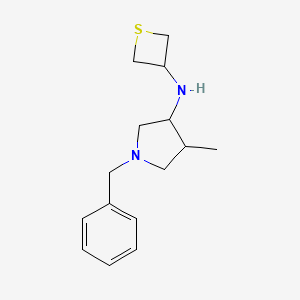
![tert-Butyl (S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12995020.png)
![2-(4-(2-Amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide](/img/structure/B12995023.png)
